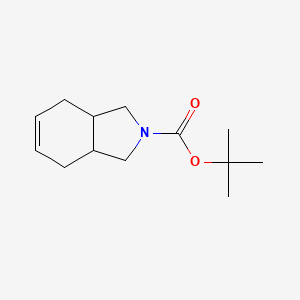

tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate

Description

Molecular Formula: C₁₃H₂₁NO₂ Molecular Weight: 223.31 g/mol CAS Numbers: 1241675-29-5 (primary), 474925-37-6 (alternative) Physical Properties:

- Boiling Point: 298.6 ± 29.0°C (at 760 mmHg)

- Density: 1.1 ± 0.1 g/cm³

- Purity: 93.72% (via GC analysis)

- Appearance: Brown oil

Structural Features:

The compound is a bicyclic tertiary amine with a tert-butoxycarbonyl (Boc) protective group. Its stereochemistry includes a fused cyclopentene-pyrrolidine system, as confirmed by NMR and IR spectroscopy . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic reactions .

Synthesis: Key steps involve Boc protection of (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole using Boc₂O, followed by oxidative transformations (e.g., NaIO₄/RuO₂-mediated cleavage) to generate intermediates for nonretinoid antagonists .

Properties

IUPAC Name |

tert-butyl 1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-8-10-6-4-5-7-11(10)9-14/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRMVHVRBBRSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC=CCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679890 | |

| Record name | tert-Butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241675-29-5 | |

| Record name | tert-Butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable diene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where isoindole derivatives have shown promise.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties can be exploited to create materials with desirable characteristics, such as enhanced durability or specific functional properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the Boc-protected bicyclic amine motif but differ in ring topology, substituents, and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Ring Topology: The parent compound (1241675-29-5) has a fused bicyclic structure, whereas spirocyclic analogs (e.g., 1638761-14-4) exhibit constrained geometry, affecting binding affinity in medicinal chemistry . The methano bridge in CAS 543910-55-0 introduces steric hindrance, altering solubility and reactivity .

Functional Groups :

- Di-Boc derivatives (e.g., 1433194-62-7) enable sequential deprotection strategies, useful in multi-step syntheses .

- Dioxo-functionalized analogs (e.g., CAS 1799434-70-0) serve as electrophilic intermediates for cross-coupling reactions .

Synthetic Utility :

- The parent compound’s Boc group is cleaved under acidic conditions (e.g., TFA), while derivatives with additional protective groups (e.g., carbonate in CAS 543910-55-0) require tailored deprotection protocols .

Safety and Handling :

- All compounds share similar hazards (e.g., H302: harmful if swallowed; H319: eye irritation), necessitating standard precautions (P280 gloves, P305+P351+P338 eye wash) .

Biological Activity

Chemical Identity

tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate is a compound with the molecular formula and a molecular weight of 223.31 g/mol. It is recognized by its CAS number 1241675-29-5 and is often used in various chemical and biological research contexts.

Biological Activity

The biological activity of this compound has been studied in several contexts, particularly focusing on its potential pharmacological properties.

Mechanisms of Action

Research indicates that this compound may interact with various biological pathways. Its structure suggests potential activity as an inhibitor or modulator of certain enzymes or receptors, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

Recent studies have explored the anticancer potential of isoindole derivatives. While specific data on this compound is limited, related compounds have shown promising results in inhibiting cancer cell proliferation.

Case Study: Isoindole Derivatives

A study on isoindole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | |

| Compound B | HeLa | 8.0 | |

| tert-butyl derivative | Unknown | TBD | TBD |

The exact IC50 for this compound remains to be determined through direct experimentation.

Neuroprotective Effects

Some isoindole derivatives have been investigated for neuroprotective properties. These studies suggest that compounds with similar structures may exert protective effects against neurodegenerative conditions by modulating oxidative stress and inflammation.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antioxidant Activity : Potential to scavenge free radicals.

- Anti-inflammatory Effects : May reduce inflammation markers in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.